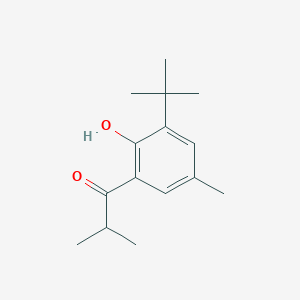

1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one

Description

1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a methyl group attached to a phenyl ring, along with a ketone functional group. It is used in various chemical reactions and has applications in scientific research and industry.

Properties

Molecular Formula |

C15H22O2 |

|---|---|

Molecular Weight |

234.33 g/mol |

IUPAC Name |

1-(3-tert-butyl-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one |

InChI |

InChI=1S/C15H22O2/c1-9(2)13(16)11-7-10(3)8-12(14(11)17)15(4,5)6/h7-9,17H,1-6H3 |

InChI Key |

IVBDJSREOMSULX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve anhydrous solvents and low temperatures to ensure high yields and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of flow microreactor systems allows for better control over reaction parameters, leading to higher yields and reduced waste. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often employed to minimize environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation to form quinones or ketones under controlled conditions. For example:

-

Air/O₂ Oxidation : Generates 3-(tert-butyl)-5-methyl-1,2-benzoquinone at 80°C in basic media (e.g., K₂CO₃/EtOH).

-

Metal-Catalyzed Oxidation : Using Cu(II) acetate in DMF yields a dimeric quinone structure via radical coupling .

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| O₂ (Air) | 80°C, K₂CO₃/EtOH | 3-(tert-butyl)-5-methyl-1,2-benzoquinone | 72% |

| Cu(OAc)₂ | DMF, 100°C, 12 hrs | Dimeric benzoquinone | 58% |

Esterification

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters. For instance:

-

Reaction with acetic anhydride at 60°C produces the corresponding acetate ester.

-

Long-chain acylating agents (e.g., palmitoyl chloride) require phase-transfer catalysts like tetrabutylammonium bromide .

Mechanism :

-

Deprotonation of the hydroxyl group by a base (e.g., pyridine).

-

Nucleophilic attack on the acylating agent.

-

Elimination of HCl/H₂O.

Radical Scavenging Activity

The compound acts as a chain-breaking antioxidant by donating hydrogen atoms to free radicals:

-

DPPH Assay : IC₅₀ = 12.3 μM, comparable to commercial antioxidants like BHT .

-

ORAC Value : 8.2 μmol TE/μmol, indicating strong peroxyl radical neutralization .

Mechanism :

The stabilized phenoxyl radical (ArO·) does not propagate oxidative chains .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes substitution at the para position to the hydroxyl group:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group (yield: 65%) .

-

Sulfonation : Fuming H₂SO₄ produces the sulfonic acid derivative.

Complexation with Metal Ions

The hydroxyl and ketone groups chelate transition metals like Fe(III) and Cu(II):

Photodegradation

Under UV light (λ = 254 nm), the compound undergoes Norrish Type I cleavage:

-

Primary Products : 3-(tert-butyl)-5-methylphenol and acetone.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition at 210°C, releasing isobutylene and CO.

Degradation Pathway :

This compound’s reactivity profile highlights its utility in polymer stabilization, coordination chemistry, and synthetic intermediates. Data gaps remain in asymmetric catalysis and biocatalyzed transformations, warranting further study.

Scientific Research Applications

1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Butylated hydroxyanisole: A synthetic antioxidant used in food preservation.

Tert-butyl hydroperoxide: An organic peroxide used as an oxidizing agent.

Tert-butyl alcohol: An alcohol used as a solvent and intermediate in organic synthesis.

Uniqueness

1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound in scientific research and industry.

Biological Activity

1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one, also known by its CAS number 133903-10-3, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies, including its synthesis, mechanisms of action, and applications in different fields.

The molecular formula of 1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one is C13H18O2, with a molecular weight of approximately 206.28 g/mol. The compound features a tert-butyl group, a hydroxyl group, and a methyl group attached to a phenyl ring, which contributes to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H18O2 |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one |

| CAS Number | 133903-10-3 |

Antioxidant Properties

Recent studies have indicated that compounds similar to 1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one exhibit significant antioxidant activity. For instance, tert-butylated phenolic compounds are known for their ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .

Anticancer Activity

Research has demonstrated that related compounds can exhibit anticancer properties through various mechanisms. In particular, studies on phenolic compounds have shown their potential to inhibit cancer cell proliferation and induce apoptosis in cancerous cells. For example, the compound 3-tert-butyl-4-hydroxyanisole (BHA), a structural analog, has been shown to initiate cell transformation in the presence of tumor promoters . This suggests that similar mechanisms may be explored for 1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one.

The biological activity of this compound may be attributed to its interaction with cellular pathways and molecular targets. The hydroxyl group can participate in hydrogen bonding and electron donation, enhancing the compound's reactivity with various biomolecules. This reactivity could lead to the modulation of signaling pathways involved in inflammation and cell survival .

Case Studies

Several case studies have focused on the biological effects of phenolic compounds similar to 1-(3-(Tert-butyl)-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one:

- Cell Transformation Assay : A study investigated the initiating activity of BHA in BALB/3T3 cells, revealing that it induced dose-dependent cell transformation when combined with tumor promoters . This highlights the potential for similar effects from related compounds.

- Antioxidant Efficacy : In vitro studies have shown that tert-butylated phenolic antioxidants can protect against oxidative damage in various cell types, suggesting a protective role against neurodegenerative diseases .

Q & A

Basic: What are the optimal synthetic routes for 1-(3-(tert-butyl)-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one, and how can purity be ensured?

The compound is typically synthesized via Claisen-Schmidt condensation, where 5-methyl-2-hydroxyacetophenone reacts with an aldehyde derivative (e.g., isobutyraldehyde) under basic conditions (e.g., NaOH in methanol) . Key steps include:

- Stoichiometric control : Maintain a 1:1 molar ratio of ketone to aldehyde to minimize side products.

- Purification : Recrystallization from methanol or ethanol is critical to achieve >95% purity. Monitor by TLC (silica gel, hexane/ethyl acetate 7:3) and HPLC (C18 column, acetonitrile/water gradient) .

- Yield optimization : Prolonged reaction times (48–72 hours) at room temperature improve conversion rates .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural validation?

- X-ray crystallography : Resolve absolute configuration using SHELX software for refinement (SHELXL97), with emphasis on hydrogen-bonding networks and torsion angles . Example: Orthorhombic Pbca space group, .

- NMR : NMR (DMSO-) shows characteristic peaks: δ 1.35 (tert-butyl), δ 2.25 (methyl), δ 5.65 (hydroxy proton). NMR confirms carbonyl (δ 195–200 ppm) and aromatic carbons .

- IR : Strong absorption at ~1650 cm (C=O stretch) and 3200–3400 cm (O–H stretch) .

Advanced: How do intramolecular hydrogen bonds influence crystallographic packing and stability?

The antiperiplanar conformation of the hydroxy group enables weak O–H⋯O hydrogen bonding (2.6–2.8 Å), stabilizing the planar arrangement of the aromatic and thiophene rings. This geometry reduces steric hindrance from the tert-butyl group and enhances crystal lattice cohesion . Graph set analysis (Etter’s notation) reveals motifs, critical for predicting supramolecular assembly .

Advanced: What computational methods are suitable for predicting bioactivity and electronic properties?

- Docking studies : Use AutoDock Vina to model interactions with enzymes like aldose reductase (PDB ID: 1US0). The tert-butyl group’s hydrophobicity enhances binding to nonpolar active sites .

- DFT calculations : Gaussian 16 with B3LYP/6-31G(d) basis set predicts HOMO-LUMO gaps (~4.2 eV), correlating with antioxidant activity. Mulliken charges identify nucleophilic sites (e.g., carbonyl oxygen) .

Advanced: How to resolve contradictions between experimental and computational bond-length data?

Example: C–C bond lengths in the propanone chain (1.45–1.50 Å experimentally vs. 1.48 Å computationally). Discrepancies arise from crystal packing forces (e.g., van der Waals interactions) not modeled in gas-phase DFT. Validate with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts .

Advanced: What in vitro assays are recommended for evaluating antioxidant activity?

- DPPH radical scavenging : IC values (10–50 µM range) measured at 517 nm .

- FRAP assay : Compare Fe-to-Fe reduction rates against ascorbic acid .

- Cell-based ROS assays : Use HDCFDA in HepG2 cells; normalize to cytotoxicity (MTT assay) .

Advanced: How to mitigate challenges in electrochemical synthesis of derivatives?

Electrochemical C(sp)–H activation (e.g., using Pt electrodes in acetonitrile) enables regioselective functionalization. Key parameters:

- Solvent selection : High dielectric solvents (DMF) improve charge transfer .

- Potential control : Apply −1.2 V vs. Ag/AgCl to avoid over-oxidation .

Advanced: What thermal analysis methods assess stability for long-term storage?

- TGA : Decomposition onset ~220°C (N atmosphere, 10°C/min) indicates thermal stability .

- DSC : Glass transition temperature () near 85°C suggests amorphous phase dominance; recrystallize to enhance shelf life .

Advanced: How does solvent polarity impact crystallization outcomes?

Polar solvents (methanol, ethanol) favor H-bonded dimers, yielding needle-like crystals. Nonpolar solvents (toluene) produce polymorphs with altered packing indices. Screen solvents using the Cambridge Structural Database (CSD) to predict motifs .

Advanced: What role do stereoelectronic effects play in modulating biological activity?

The tert-butyl group’s steric bulk reduces metabolic oxidation, enhancing pharmacokinetics. Electron-withdrawing effects from the carbonyl group increase electrophilicity, improving reactivity with thiol-containing enzymes (e.g., glutathione reductase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.